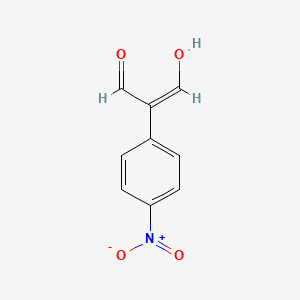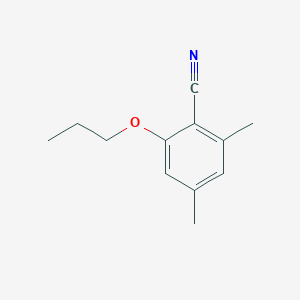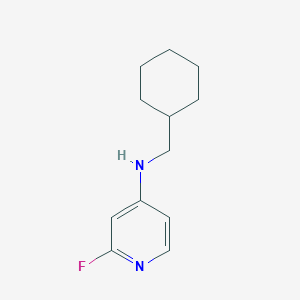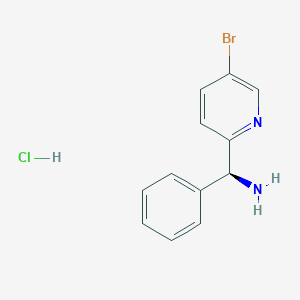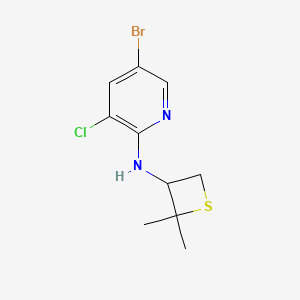
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and an amine group attached to a thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives. For instance, 5-bromo-2-chloro-3-nitropyridine can be synthesized by treating 5-bromo-2-pyridone with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would also involve rigorous purification steps such as recrystallization and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to a more reactive amine derivative.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: A precursor in the synthesis of the target compound.
2-Amino-5-bromo-3-methylpyridine: Another pyridine derivative with similar halogenation patterns.
5-Bromo-2-chloro-3-nitropyridine: Used in similar synthetic applications and has comparable reactivity.
Uniqueness
5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is unique due to the presence of the thietane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific spatial configurations and electronic characteristics.
Propriétés
Formule moléculaire |
C10H12BrClN2S |
|---|---|
Poids moléculaire |
307.64 g/mol |
Nom IUPAC |
5-bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H12BrClN2S/c1-10(2)8(5-15-10)14-9-7(12)3-6(11)4-13-9/h3-4,8H,5H2,1-2H3,(H,13,14) |
Clé InChI |
XYKGXYGKZTYKCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CS1)NC2=C(C=C(C=N2)Br)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
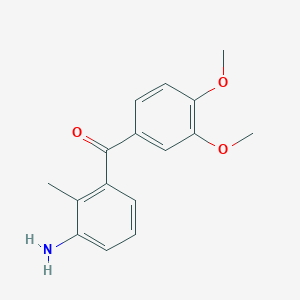
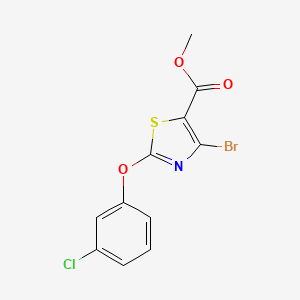
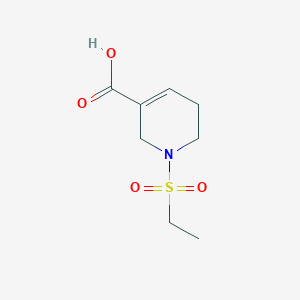

![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
![1-(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15228073.png)
